molecular formula C17H17NO4 B576352 11-Oxohaemanthamine CAS No. 1472-75-9

11-Oxohaemanthamine

Cat. No.: B576352
CAS No.: 1472-75-9
M. Wt: 299.326
InChI Key: UQKMNPMXAVRLTD-PJQXDXOGSA-N
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Description

11-Oxohaemanthamine is a haemanthamine-type alkaloid belonging to the 5,10b-ethanophenanthridine skeleton class, primarily isolated from plants of the genus Hippeastrum (Amaryllidaceae). Its molecular formula is C₁₇H₁₈NO₄, distinguished by a ketone carbonyl group at position C11, a unique feature among haemanthamine-type alkaloids, which typically bear a hydroxyl group at this position .

Properties

CAS No.

1472-75-9

Molecular Formula

C17H17NO4

Molecular Weight

299.326

InChI

InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15+,17+/m1/s1

InChI Key

UQKMNPMXAVRLTD-PJQXDXOGSA-N

SMILES

COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 11-Oxohaemanthamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as hydroxyl or substituted phenanthridine derivatives .

Scientific Research Applications

11-Oxohaemanthamine has garnered interest for its diverse biological activities. Some of its notable applications include:

Comparison with Similar Compounds

Key Structural and Spectroscopic Features:

  • Substituents : A methoxy group at C3 and a ketone at C11, confirmed via NMR, CD, and HRESIMS .
  • Stereochemistry: CD data align with α-series crinane-type alkaloids, and NOESY correlations confirm β-orientation of substituents .
  • Physical Properties :
    • Optical rotation: [α]D²⁰ = +44 (CHCl₃) .
    • UV/IR peaks: λmax at 250, 295, 313 nm; IR bands at 1744 cm⁻¹ (C=O) .

Comparison with Similar Haemanthamine-Type Alkaloids

Haemanthamine-type alkaloids share a 5,10b-ethanophenanthridine skeleton but differ in substituents at C3 and C11. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 11-Oxohaemanthamine with Analogues

Compound Substituent at C3 Substituent at C11 Molecular Formula Source Plant Key References
This compound Methoxy Ketone C₁₇H₁₈NO₄ H. aulicum
Haemanthamine Methoxy Hydroxyl C₁₇H₁₉NO₄ H. puniceum, H. elegans
Vittatine Methoxy Hydroxyl C₁₇H₁₉NO₄ H. breviflorum
6α-Hydroxymaritidine Hydroxybutanoyl Hydroxyl C₁₇H₂₁NO₅ H. reticulatum
3-O-Demethyl-3-O-(3′-hydroxybutanoyl)-haemanthamine Hydroxybutanoyl Hydroxyl C₁₈H₂₃NO₅ H. calyptratum
Haemanthamine-N-oxide Methoxy Hydroxyl (N-oxide) C₁₇H₁₉NO₅ H. aulicum

Key Differences and Implications:

C11 Functionalization :

  • This compound is the only haemanthamine-type alkaloid with a ketone at C11, whereas others feature a hydroxyl group . This ketone may alter reactivity, solubility, and biological interactions compared to hydroxyl-bearing analogues.

C3 Substituent Diversity: Most haemanthamine-type alkaloids have a methoxy group at C3.

Stereochemical Variations :

  • Substituent orientation (e.g., β-orientation of H-6 in this compound) is critical for interactions with biological targets, as seen in homolycorine-type alkaloids .

Research Findings and Gaps

  • Structural Confirmation : Advanced techniques like NMR, CD, and HRESIMS are essential for distinguishing isomers (e.g., 6α- vs. 6β-hydroxymaritidine) and confirming ketone vs. hydroxyl groups .
  • Biological Potential: Haemanthamine-type alkaloids are studied for anticancer and acetylcholinesterase inhibitory activities, but this compound’s specific bioactivity remains undercharacterized .
  • Taxonomic Distribution: this compound is absent in H. breviflorum, H. elegans, and H. puniceum, suggesting species-specific biosynthesis .

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